1-(2-Fluoropyridin-4-yl)piperidin-4-ol
Overview
Description
1-(2-Fluoropyridin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .
Biochemical Analysis
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with CCR5 .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it has shown potential in modulating cell signaling pathways and gene expression. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . Furthermore, studies have indicated that this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s ability to form a salt-bridge interaction with the CCR5 receptor is a key aspect of its mechanism . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells . Additionally, this compound may exert its effects by modulating enzyme activity and gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting HIV-1 replication .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent effects. At lower doses, the compound has shown efficacy in inhibiting HIV-1 replication without significant adverse effects . Higher doses may result in toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can influence the production and utilization of metabolites, potentially altering cellular metabolism . Additionally, this compound may affect the activity of enzymes involved in the detoxification and elimination of xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, this compound can accumulate in specific compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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